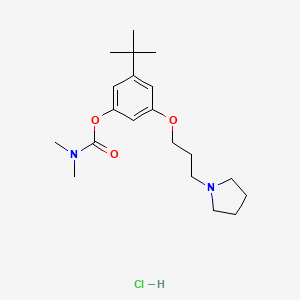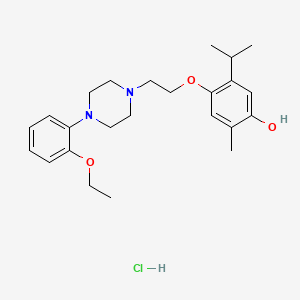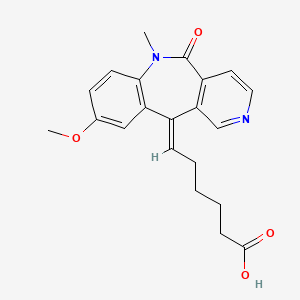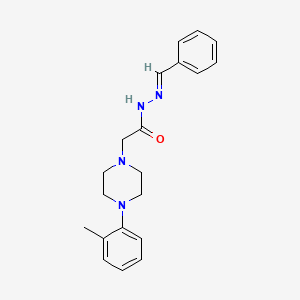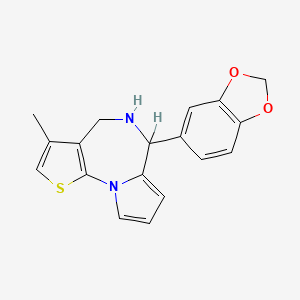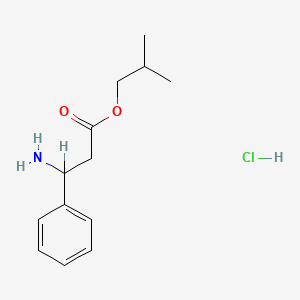
2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a bromophenyl group, a propylthio group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps. One common route starts with the bromination of phenol to introduce the bromophenyl group. This is followed by the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The propylthio group is then introduced via a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds, the bromophenyl group can participate in halogen bonding, and the triazole ring can coordinate with metal ions. These interactions can modulate biological pathways or catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the rest of the structure.
4-[(4-Bromophenyl)ethynyl]pyridine: Contains a bromophenyl group and a pyridine ring.
Propriétés
Numéro CAS |
81518-41-4 |
|---|---|
Formule moléculaire |
C17H16BrN3OS |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
2-[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C17H16BrN3OS/c1-2-11-23-17-20-19-16(14-5-3-4-6-15(14)22)21(17)13-9-7-12(18)8-10-13/h3-10,22H,2,11H2,1H3 |
Clé InChI |
NPLODILOQAQIJR-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


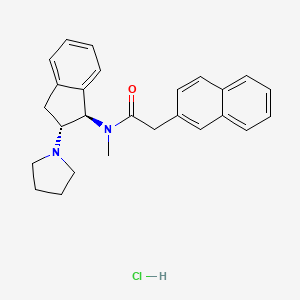
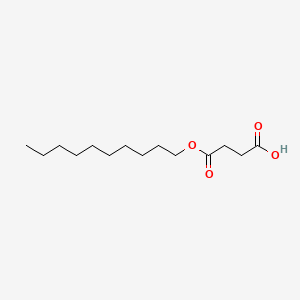

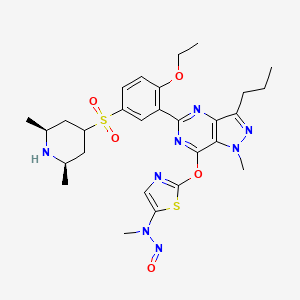

![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)

